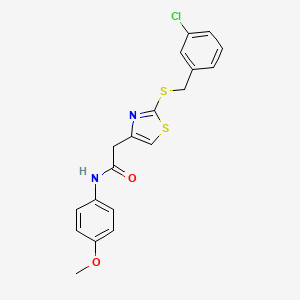
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a thiazole-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
- Introduction of the 3-chlorobenzyl Group : A nucleophilic substitution reaction introduces the 3-chlorobenzyl moiety into the thiazole derivative.
- Acylation : The final step involves acylating the thiazole derivative with an appropriate amine to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can inhibit enzyme activity by binding to active sites, while the 3-chlorobenzyl group may enhance membrane penetration, allowing for broader cellular interactions .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated that thiazole derivatives can possess cytotoxic effects against cancer cell lines. The presence of electron-donating groups in the structure enhances their activity, as seen in related compounds with similar structural features . For example, the compound's interaction with Bcl-2 proteins has been linked to its potential anticancer effects, indicating a mechanism involving modulation of apoptotic pathways .
Case Studies and Data Tables
Several studies have reported on the biological evaluation of thiazole derivatives similar to this compound. Below is a summary table highlighting key findings from various research articles:
| Study | Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| A | Thiazole Derivative A | Antimicrobial | 5.0 | |
| B | Thiazole Derivative B | Anticancer (A431 cells) | 1.98 | |
| C | Thiazole Derivative C | Enzyme Inhibition (Bcl-2) | <10.0 |
These studies suggest that modifications to the thiazole ring can significantly impact biological activity, making it crucial for future research to explore various substituents.
特性
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-24-17-7-5-15(6-8-17)21-18(23)10-16-12-26-19(22-16)25-11-13-3-2-4-14(20)9-13/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAQSMQYANIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













